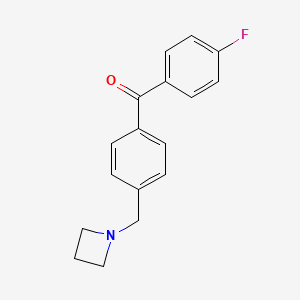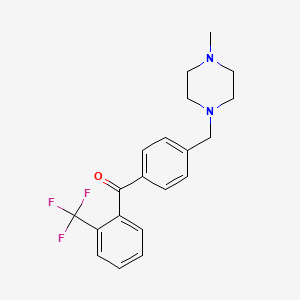
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its appearance and odor.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. It includes the types of bonds (covalent, ionic, etc.), the geometry of the molecule (linear, tetrahedral, etc.), and the hybridization of the atoms.Chemical Reactions Analysis
This involves understanding the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves understanding the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity.科学的研究の応用
Environmental Analysis and Detection
- 4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is utilized in the environmental analysis, especially in detecting contaminants in human milk. An innovative method using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) with a peak focusing feature has been developed for measuring environmental phenols, including similar compounds, in human milk samples (Ye, Bishop, Needham, & Calafat, 2008).
Asymmetric Synthesis and Electroreduction
- The compound plays a role in asymmetric synthesis and electroreduction. A study explored the use of chiral pyrrole monomers for the electrochemical reduction of similar organic molecules, such as 4-methylbenzophenone, indicating its relevance in stereoselective electroreduction processes (Schwientek, Pleus, & Hamann, 1999).
Tautomerization and Complex Formation
- It is involved in the tautomerization of mesomeric betaines and the formation of N-heterocyclic carbenes, leading to the creation of unique cyclic boron adducts and palladium complexes. This indicates its utility in complex organic syntheses and in the formation of new heterocyclic ring systems (Liu, Nieger, Hübner, & Schmidt, 2016).
Chemical Transformations and Synthesis
- The compound is used in chemical transformations like the defluorinative diarylhydroxylation of aromatic rings. This application is significant in chemoselective arylations and in the synthesis of diverse organic compounds (Okamoto, Kumeda, & Yonezawa, 2010).
Medicinal Chemistry and Inhibitor Synthesis
- In medicinal chemistry, related compounds like 4-aminobenzophenones are synthesized for their anti-inflammatory properties. These compounds, which have a structural resemblance, have been shown to be potent inhibitors in various biological processes (Ottosen et al., 2003).
Crystallography and Material Science
- The compound's derivatives are studied in crystallography to understand their crystal structures, which has implications in materials science and pharmaceutical formulation (Kutzke, Al-Mansour, & Klapper, 1996).
Biological Imaging and Detection
- It finds application in biological imaging and detection, particularly in designing chemosensors for sensitive detection of ions like zinc(II). This application is crucial in biological studies and diagnostics (Dey et al., 2016).
Polymer Science
- The compound is relevant in polymer science, particularly in the synthesis and characterization of novel polymers and their properties, such as hyperbranched poly(ether ketones) (Morikawa, 1998).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound and the hazards associated with it. It includes information on toxicity, flammability, and environmental impact.
将来の方向性
This involves speculating on potential future applications and research directions for the compound based on its properties and uses.
I hope this helps! If you have any specific questions about these topics, feel free to ask!
特性
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O/c1-24-10-12-25(13-11-24)14-15-6-8-16(9-7-15)19(26)17-4-2-3-5-18(17)20(21,22)23/h2-9H,10-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKIVLFOIMVDMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642985 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone | |
CAS RN |
898783-91-0 |
Source


|
| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

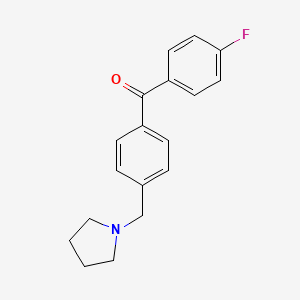
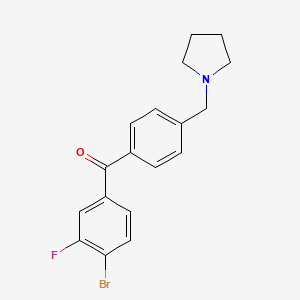
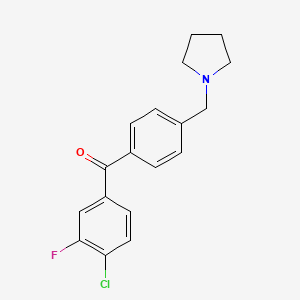
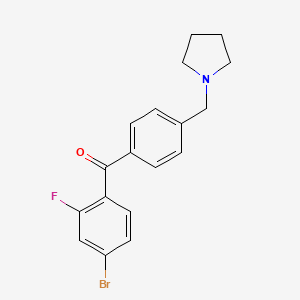
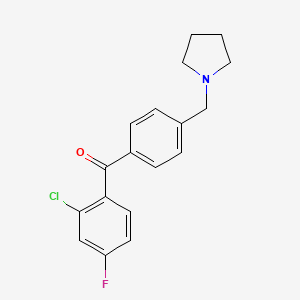
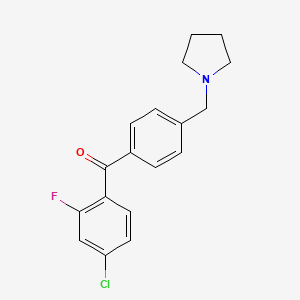
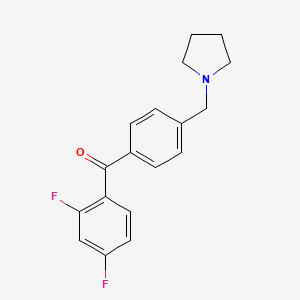
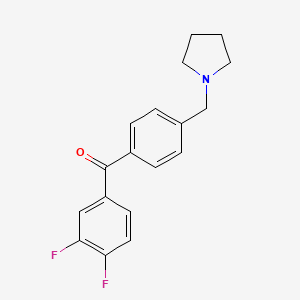

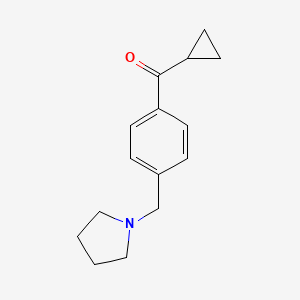
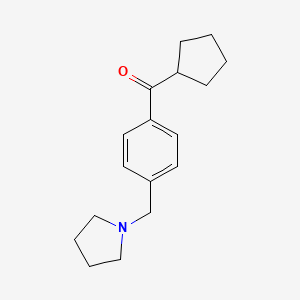
![Ethyl 6-oxo-6-[(4-pyrrolidinomthyl)phenyl]hexanoate](/img/structure/B1325550.png)
![Ethyl 7-oxo-7-[(4-pyrrolidinomthyl)phenyl]heptanoate](/img/structure/B1325551.png)
